![molecular formula C17H19BrClN3OS2 B2697301 N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride CAS No. 1215716-99-6](/img/structure/B2697301.png)
N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride
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Description
N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H19BrClN3OS2 and its molecular weight is 460.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation of Antioxidant Activity
Research on related benzothiazole and thiophene derivatives involves the synthesis and evaluation of their antioxidant properties. For instance, studies have developed new compounds through chemical reactions like the Buchwald-Hartwig cross-coupling, and these compounds have been evaluated for their antioxidant activity using several methods, including reducing power and scavenging effect on radicals (Queiroz et al., 2007).
Corrosion Inhibition
Benzothiazole derivatives have also been synthesized to study their effect as corrosion inhibitors for steel in acidic solutions. Such compounds demonstrate high inhibition efficiency, suggesting their potential application in protecting metals from corrosion (Hu et al., 2016).
Anticancer and Antimicrobial Activities
Research into thiophene-based compounds and benzothiazole derivatives has explored their potential as anticancer and antimicrobial agents. Novel compounds have been synthesized and characterized, with some showing promising activity against various cancer cell lines and bacterial strains. This underscores the potential of such molecules in developing new therapeutic agents (Osmaniye et al., 2018).
properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3OS2.ClH/c1-20(2)8-4-9-21(16(22)14-5-3-10-23-14)17-19-13-7-6-12(18)11-15(13)24-17;/h3,5-7,10-11H,4,8-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPABGLDZSWTFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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